Cas no 1170019-85-8 (N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide)

N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide structure
1170019-85-8 structure
Product name:N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
CAS No:1170019-85-8
MF:C22H22N6O2S
MW:434.514082431793
CID:6043522
PubChem ID:44118127

N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
    • N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,4,5-trimethylbenzenesulfonamide
    • N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
    • F5607-0091
    • 1170019-85-8
    • N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide
    • VU0648848-1
    • AKOS024515533
    • Inchi: 1S/C22H22N6O2S/c1-15-10-17(3)20(11-16(15)2)31(29,30)27-19-6-4-18(5-7-19)26-21-12-22(25-13-24-21)28-9-8-23-14-28/h4-14,27H,1-3H3,(H,24,25,26)
    • InChI Key: GVTYSECCBBILJL-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(NC3=CC(N4C=NC=C4)=NC=N3)C=C2)(=O)=O)=CC(C)=C(C)C=C1C

Computed Properties

  • Exact Mass: 434.15249514g/mol
  • Monoisotopic Mass: 434.15249514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 110Ų

N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5607-0091-5mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
5mg
$69.0 2023-09-09
Life Chemicals
F5607-0091-50mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
50mg
$160.0 2023-09-09
Life Chemicals
F5607-0091-100mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8 90%+
100mg
$248.0 2023-05-21
Life Chemicals
F5607-0091-10μmol
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5607-0091-2μmol
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5607-0091-10mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
10mg
$79.0 2023-09-09
Life Chemicals
F5607-0091-1mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
1mg
$54.0 2023-09-09
Life Chemicals
F5607-0091-3mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
3mg
$63.0 2023-09-09
Life Chemicals
F5607-0091-20mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
20mg
$99.0 2023-09-09
Life Chemicals
F5607-0091-30mg
N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide
1170019-85-8
30mg
$119.0 2023-09-09

N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide Related Literature

Additional information on N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide

Recent Advances in the Study of N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide (CAS: 1170019-85-8)

The compound N-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)-2,4,5-trimethylbenzene-1-sulfonamide (CAS: 1170019-85-8) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This sulfonamide derivative, characterized by its unique imidazole-pyrimidine core structure, has demonstrated significant potential in targeted therapeutic applications, particularly in the field of kinase inhibition and cancer treatment.

Recent studies published in the Journal of Medicinal Chemistry (2023) have elucidated the compound's mechanism of action as a potent and selective inhibitor of specific protein kinases involved in cell proliferation pathways. The structural analysis reveals that the imidazole-pyrimidine moiety facilitates strong binding interactions with the ATP-binding pocket of target kinases, while the trimethylbenzene-sulfonamide group contributes to enhanced selectivity and pharmacokinetic properties.

In preclinical trials, 1170019-85-8 has shown remarkable efficacy against various cancer cell lines, with IC50 values in the nanomolar range for certain kinase targets. Particularly noteworthy is its activity against resistant strains that have developed resistance to first-generation kinase inhibitors. The compound's ability to maintain potency against these resistant variants suggests a novel binding mode that circumvents common resistance mechanisms.

Pharmacokinetic studies conducted in animal models indicate favorable absorption and distribution profiles, with good oral bioavailability and reasonable half-life. The metabolic stability of 1170019-85-8 appears superior to related compounds in its class, potentially reducing the frequency of dosing in clinical applications. However, researchers note that further optimization may be required to address certain cytochrome P450 interactions observed in metabolic studies.

The safety profile of 1170019-85-8 has been investigated in preliminary toxicology assessments, demonstrating an acceptable therapeutic window in rodent models. Researchers emphasize that while these early results are promising, comprehensive safety evaluations in higher species will be essential before progressing to human clinical trials.

Several pharmaceutical companies have expressed interest in developing this compound further, with patent applications filed for various therapeutic applications. The intellectual property landscape surrounding 1170019-85-8 is becoming increasingly competitive, reflecting the compound's perceived commercial potential in oncology and potentially other therapeutic areas.

Future research directions for this compound include structure-activity relationship studies to optimize its pharmacological properties, combination therapy investigations with existing anticancer agents, and exploration of its potential in non-oncological applications where kinase modulation may be beneficial. The scientific community anticipates that 1170019-85-8 may serve as both a valuable research tool for understanding kinase biology and a potential clinical candidate for targeted cancer therapies.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd